molecular formula C10H20N2O4 B12848353 (S)-2-methylazetidine hemioxalate

(S)-2-methylazetidine hemioxalate

Cat. No.: B12848353
M. Wt: 232.28 g/mol
InChI Key: XWYNYLFJRXMTSR-SCGRZTRASA-N
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Description

(S)-2-methylazetidine hemioxalate is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The hemioxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylazetidine hemioxalate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-methylazetidine.

    Formation of Hemioxalate Salt: The chiral precursor is reacted with oxalic acid to form the hemioxalate salt. This reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of the chiral precursor are synthesized using catalytic asymmetric synthesis.

    Purification: The crude product is purified using crystallization or chromatography techniques.

    Formation of Hemioxalate Salt: The purified chiral precursor is then converted to the hemioxalate salt using oxalic acid in a suitable solvent.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methylazetidine hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

(S)-2-methylazetidine hemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-methylazetidine hemioxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-methylazetidine hemioxalate: The enantiomer of (S)-2-methylazetidine hemioxalate, with similar chemical properties but different biological activities.

    Azetidine-2-carboxylic acid: Another azetidine derivative with distinct applications in peptide synthesis.

    2-azetidinone: A related compound used in the synthesis of β-lactam antibiotics.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S)-2-methylazetidine;oxalic acid

InChI

InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-3-5-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t2*4-;/m00./s1

InChI Key

XWYNYLFJRXMTSR-SCGRZTRASA-N

Isomeric SMILES

C[C@H]1CCN1.C[C@H]1CCN1.C(=O)(C(=O)O)O

Canonical SMILES

CC1CCN1.CC1CCN1.C(=O)(C(=O)O)O

Origin of Product

United States

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